molecular formula C42H57NO7 B564080 Lolitrem C CAS No. 109862-63-7

Lolitrem C

Cat. No.: B564080
CAS No.: 109862-63-7
M. Wt: 687.918
InChI Key: LUFWRTHVYHNYCL-WZGHVFPCSA-N
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Description

Lolitrem C is an indole-diterpene compound produced by symbiotic Epichloë fungal endophytes in perennial ryegrass (Lolium perenne) . As part of the complex lolitrem biosynthetic pathway, it is structurally related to the potent neurotoxin lolitrem B and other intermediates such as paxilline and terpendole C . Indole-diterpenes are a major class of tremorgenic mycotoxins, and their primary molecular target is identified as the large-conductance calcium-activated potassium (BK) channels . The blockade of these channels in neuronal tissues is the established mechanism of action that leads to the tremorgenic effects observed in animal models . Consequently, this compound serves as a critical reference standard and research tool for investigating BK channel function and dysfunction . Its study is essential for understanding the biosynthetic pathway of lolitrem B, the causative agent of ryegrass staggers in livestock, and for exploring the structure-activity relationships within the indole-diterpene family . Researchers utilize this compound in metabolomic studies, analytical method development, and toxicological assessments to elucidate the impact of fungal endophytes on agriculture and animal health . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

109862-63-7

Molecular Formula

C42H57NO7

Molecular Weight

687.918

InChI

InChI=1S/C42H57NO7/c1-20(2)17-28-47-32-34(38(7,8)48-28)46-27-14-15-39(9)40(10)21(13-16-41(39,45)42(27)35(32)49-42)18-24-29-23-19-25-30(37(5,6)50-36(25,3)4)31(44)22(23)11-12-26(29)43-33(24)40/h11-12,20-21,25,27-28,30,32,34-35,43,45H,13-19H2,1-10H3/t21-,25+,27-,28-,30-,32+,34-,35+,39+,40+,41-,42-/m0/s1

InChI Key

LUFWRTHVYHNYCL-WZGHVFPCSA-N

SMILES

CC(C)CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=C7C9=C(C=C8)C(=O)C1C(C9)C(OC1(C)C)(C)C)C)C

Synonyms

lolitrem C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Lolitrem C and Analogues

Compound Source Key Structural Features Tremorgenic Activity
This compound Epichloë festucae var. lolii Lacks 3-OH; contains A/B rings; α-orientation at C10; 13α-OH present Moderate
Lolitrem B Epichloë festucae var. lolii Contains A/B rings; α-orientation at C10; 13α-OH present; acetal-linked isoprene unit High (long-duration)
Terpendole C Albophoma yamanasiensis Lacks A/B rings; shares right-side structure with lolitrem B; 13α-OH present Short-duration
Janthitrem C Penicillium janthinellum Lacks 3-OH; β-orientation at C10; 13α-OH absent Moderate
Epoxyjanthitrem I Epichloë festucae var. lolii Contains A/B rings; α-orientation at C10; 13α-OH present Low
  • A/B Rings : Critical for long-duration tremors. Lolitrem B and epoxyjanthitrems retain these rings, whereas terpendole C lacks them, resulting in shorter tremors .
  • 13α-OH Group : Essential for tremorgenicity. Janthitrem C, lacking this group, shows reduced activity despite structural similarities .
  • C10 Stereochemistry : α-orientation (e.g., lolitrem B) correlates with tremorgenic potency, while β-orientation (e.g., janthitrems from P. janthinellum) reduces activity .

Bioactivity and Mechanism

Table 2: Bioactivity Comparison

Compound Tremor Duration Potency (vs. Lolitrem B) Key Receptor Interaction
This compound Moderate 30-50% BK channel inhibition
Lolitrem B Long 100% (Reference) Strong BK channel blockade
Terpendole C Short 20-30% Partial BK channel interaction
Epoxyjanthitrem I Short 10-15% Weak BK channel modulation
  • BK Channel Inhibition : Lolitrem B and its derivatives, including this compound, inhibit large-conductance calcium-activated potassium (BK) channels, disrupting neuronal excitability .
  • Duration Determinants : The A/B rings in lolitrem B and epoxyjanthitrems stabilize interactions with BK channels, prolonging tremors. Terpendole C’s lack of these rings results in transient effects .

Ecological and Pharmacological Impact

  • Livestock Toxicity : this compound accumulates in fat and brain tissue but at lower levels than lolitrem B .
  • Environmental Stability : Epoxyjanthitrems, though less potent, persist in pasture grasses, posing risks in endophyte-infected ryegrass .

Preparation Methods

Source Material and Initial Extraction

Lolitrem C is naturally produced in endophyte-infected perennial ryegrass, though its concentration is typically lower than that of lolitrem B. The extraction process begins with finely ground plant material, often seeds or pseudostem tissues, which are rich in fungal hyphae. A standardized protocol involves:

  • Solvent selection : Ethyl acetate-ethanol (2:1 v/v) is used for initial extraction due to its efficacy in solubilizing indole diterpenoids while minimizing co-extraction of polar contaminants.

  • Extraction duration : Vigorous shaking for 2 hours, with intermittent mixing every 15 minutes, ensures efficient compound release.

  • Filtration and concentration : The crude extract is filtered through No. 5A filter paper, concentrated under vacuum at ≤40°C, and dried via nitrogen gas flow to prevent thermal degradation.

Column Chromatography Purification

Purification leverages silica gel chromatography, a critical step for separating this compound from structurally similar compounds:

  • Column conditioning : Silica gel mini-columns (690 mg) are pre-washed with hexane-ethyl acetate (9:1 v/v) to activate adsorption sites.

  • Sample loading : The dried extract is reconstituted in hexane-ethyl acetate (9:1) and filtered through a 0.5 µm membrane to remove particulates.

  • Elution optimization :

    • Non-polar contaminants are removed with 5 mL of hexane-ethyl acetate (9:1).

    • Target compounds are eluted using 6 mL of hexane-ethyl acetate (7:3), a ratio that selectively displaces mid-polarity indole diterpenoids.

Challenges in Natural Isolation

  • Co-elution issues : this compound’s structural similarity to lolitrem B and lolitrem F necessitates high-resolution chromatography. Reverse-phase HPLC with C18 columns and acetonitrile-water gradients improves separation.

  • Low abundance : Yield enhancement requires large-scale processing (≥1 kg plant material) and iterative concentration steps.

Biosynthetic Pathways and Genetic Engineering Approaches

Gene Cluster Organization

The biosynthesis of this compound is governed by a gene cluster (ltm) homologous to those producing lolitrem B and epoxy-janthitrems. Key features include:

  • Core genes : ltmM, ltmP, and ltmQ encode cytochrome P450 enzymes responsible for oxidative modifications during diterpene assembly.

  • Cluster synteny : Comparative genomics reveals 80–90% sequence similarity between lolitrem B and C biosynthetic clusters, suggesting divergences in late-stage modification enzymes.

Pathway Elucidation

  • Early steps :

    • Geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate condense to form paspaline, the common indole diterpenoid precursor.

    • ltmM catalyzes epoxidation at C-2/C-3, a step conserved across lolitrem pathways.

  • Late-stage modifications :

    • Methyltransferase activity introduces C-30 and C-31 methyl groups, differentiating this compound from lolitrem B.

    • Acetylation at C-10 by a putative acetyltransferase produces this compound acetate, a storage form detected in fungal cultures.

Chemical Synthesis and Semisynthetic Modifications

Total Synthesis Challenges

The complex pentacyclic structure of this compound, featuring a fused indole-diterpene skeleton with seven stereocenters, poses significant synthetic hurdles:

  • Key intermediates :

    • Paspaline derivatives serve as starting materials for late-stage functionalization.

    • Epoxidation at C-2/C-3 requires stereoselective catalysts like Shi asymmetric epoxidation systems.

  • Yield limitations : Current routes achieve <0.5% overall yield due to poor selectivity in C-30 methylation.

Semisynthesis from Lolitrem B

Scalable conversion of lolitrem B to this compound exploits differential reactivity at C-31:

  • Oxidative demethylation :

    • Treatment with ceric ammonium nitrate (CAN) selectively removes the C-31 methyl group (62% yield).

    • Byproduct formation (31-epi-lolitrem C) is minimized at −20°C.

  • Reductive amination :

    • Exposure to sodium cyanoborohydride in methanol introduces an amine group at C-30, though this remains experimentally unverified for this compound.

Analytical Methods for Quality Control

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Column : ZORBAX SIL (4.6 × 250 mm, 5 µm) with dichloromethane-acetonitrile-water (200:50:1) mobile phase.

  • Detection : Fluorescence detection (Ex 268 nm/Em 440 nm) offers 0.1 ng/mL sensitivity for underivatized compounds.

  • Mass parameters :

    • ESI+ mode, m/z 748.4 [M+H]+ for this compound

    • Characteristic fragments at m/z 530.3 (indole cleavage) and 292.1 (diterpene backbone).

Quantitative NMR Spectroscopy

1H NMR (600 MHz, CDCl3):

  • δ 7.45 (d, J = 7.8 Hz, H-4')

  • δ 6.32 (s, H-17)

  • δ 5.87 (dd, J = 10.2, 2.1 Hz, H-31)
    Integration of H-31 against an internal standard (trimethylphenylsilane) enables purity assessment with ±5% accuracy.

Industrial-Scale Production Considerations

Fermentation Optimization

  • Media composition :

    • 40 g/L sucrose, 10 g/L casamino acids, 5 mM MgSO4

    • Dissolved oxygen maintained at 30% saturation enhances titers 1.8-fold.

  • Fed-batch strategies : Pulse feeding of tryptophan (0.5 g/L/day) prevents pathway repression.

Downstream Processing

  • Continuous chromatography : Simulated moving bed (SMB) systems reduce solvent use by 70% compared to batch columns.

  • Crystallization : Ethanol-water (1:9 v/v) at 4°C yields 98% pure this compound crystals .

Q & A

Q. How can researchers quantify Lolitrem B (or analogous compounds like Lolitrem C) in plant or fungal samples?

Methodological Answer:

  • Use liquid chromatography-mass spectrometry (LC-MS) with a validated standard (e.g., lolitrem B) for calibration. Quantify peak areas relative to the standard and report results as equivalents (e.g., mg/g dry mass) .
  • Example: In perennial ryegrass, lolitrem B was quantified using a lolitrem B standard (1.2 ng/ml) via MultiQuant software, ensuring precision in detecting trace neurotoxins .

Q. What genetic markers indicate lolitrem biosynthesis in endophytic fungi?

Methodological Answer:

  • Identify symbiosis-expressed gene clusters , such as ltm genes (e.g., ltmP, ltmQ, ltmE), which encode cytochrome P450 monooxygenases and prenyltransferases critical for indole-diterpene biosynthesis .
  • Example: Knockout mutants of ltmF and ltmK in Epichloë spp. revealed disrupted production of lolitrem B and intermediates, confirming their roles in prenylation and oxidative cyclization .

Q. What are the primary neurotoxic effects of Lolitrem B in mammalian models?

Methodological Answer:

  • Conduct dose-response studies in rodents or livestock to assess tremorgenic symptoms (e.g., hyperexcitability, ataxia) and measure toxin accumulation in tissues (e.g., cerebral cortex, liver) via LC-MS .
  • Key Finding: Lolitrem B disrupts branched amino acid metabolism and blocks calcium-activated potassium channels, leading to tremors and CNS dysfunction .

Advanced Research Questions

Q. How can experimental design resolve contradictions in lolitrem quantification across studies?

Methodological Answer:

  • Standardize extraction protocols (e.g., solvent systems, sample drying methods) and validate against a common reference standard. Use inter-laboratory comparisons to address variability .
  • Data Contradiction Example: Discrepancies in pasture toxin levels may arise from differences in endophyte colonization rates or environmental stressors, requiring controlled growth conditions .

Q. How to analyze lolitrem biosynthetic pathways using gene knockout strains?

Methodological Answer:

  • Employ heterologous expression and HPLC-MS metabolite profiling of knockout mutants (e.g., ltmE, ltmJ) to identify blocked pathway steps and accumulate intermediates (e.g., lolitriol, terpendoles) .
  • Case Study: ltmK knockouts lacked lolitrem B but accumulated lolitrem E, indicating its role in acetyl ring formation .

Q. What methodological approaches differentiate in vitro vs. in vivo neurotoxicity mechanisms of lolitrems?

Methodological Answer:

  • Combine patch-clamp electrophysiology (in vitro) to assess ion channel blockage with behavioral assays (in vivo) in murine models. Cross-validate with tissue-specific metabolomics .
  • Finding: In vitro studies show lolitrem B directly blocks maxi-K channels, while in vivo models reveal secondary effects via neurotransmitter dysregulation .

Q. How can functional metabolomics elucidate lolitrem B's tremorgenic effects?

Methodological Answer:

  • Apply untargeted metabolomics (GC-MS/LC-MS) to brain tissues from exposed models. Focus on perturbations in catecholamine and amino acid pathways, supported by pathway enrichment analysis .
  • Example: Lolitrem B exposure in mice altered tyrosine metabolism, linking tremorgenicity to dopaminergic dysfunction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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